7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic molecule that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid and 4-methoxybenzaldehyde . The synthetic route may involve:
Condensation reactions: to form intermediate compounds.
Cyclization reactions: to construct the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone core.
Functional group modifications: to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: conditions.
Use of catalysts: to accelerate the reactions.
Purification techniques: such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of aromatic rings to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Dihydro derivatives: from reduction.
Halogenated or nitrated derivatives: from substitution.
Scientific Research Applications
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: and inhibit their activity.
Interact with receptors: to modulate signaling pathways.
Induce apoptosis: in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares the dimethoxyphenyl group but has different functional groups and applications.
Uniqueness
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C25H23N5O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H23N5O4/c1-32-18-7-5-17(6-8-18)23-27-25-26-15-19-20(30(25)28-23)11-13-29(24(19)31)12-10-16-4-9-21(33-2)22(14-16)34-3/h4-9,11,13-15H,10,12H2,1-3H3 |
InChI Key |
CHAPYGIREGLJDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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